2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11-5-7-12(8-6-11)9-10-23(19,20)18-13-3-2-4-14(15(13)16)24(17,21)22/h2-10,18H,16H2,1H3,(H2,17,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQRXKHLULPTC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide. These factors can affect the compound’s structure, its interactions with targets, and its metabolism and excretion.
Biological Activity
2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide drugs known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.
The molecular formula of this compound is with a molecular weight of approximately 368.43 g/mol. Its structural features include two sulfonamide groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S₂ |
| Molecular Weight | 368.43 g/mol |
| Density | 1.42 g/cm³ |
| Boiling Point | 762.7 °C |
| LogP | 4.27 |
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit promising antitumor properties. A study conducted by authors in 2020 demonstrated that derivatives similar to this compound showed significant inhibitory activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the inhibition of carbonic anhydrase (CA) isoforms, which play a role in tumor growth and metastasis .
Inhibition of Carbonic Anhydrase
The compound's ability to inhibit carbonic anhydrase has been highlighted in several studies. For instance, molecular docking studies suggest that it interacts effectively with the active sites of different CA isoforms, demonstrating nanomolar inhibition constants . This inhibition is crucial as CA is involved in maintaining pH balance and fluid secretion in tumors.
Antibacterial Properties
Sulfonamides are traditionally known for their antibacterial effects. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The mechanism involves the competitive inhibition of bacterial dihydropteroate synthase (DHPS), essential for folate synthesis in bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and sulfonamide groups significantly influence the biological activity of the compound. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish inhibitory potency against target enzymes .
Case Studies
- Antitumor Efficacy : A case study involving a derivative of this compound demonstrated a 70% reduction in tumor size in vivo models when administered at therapeutic doses over four weeks.
- Antibacterial Testing : In vitro tests against Escherichia coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structure: MP-A08 contains dual sulfonamido groups and an iminomethyl bridge, distinguishing it from the target compound’s E-ethenyl group.
- Activity : MP-A08 is a dual sphingosine kinase (SphK1/2) inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2). Its ATP-competitive mechanism suggests binding to the kinase ATP pocket via hydrogen bonding and hydrophobic interactions .
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide
- Structure : This compound incorporates a benzimidazole ring at position 2 of the benzene ring, contrasting with the target compound’s 3-sulfonamido substituent.
- The benzimidazole moiety may enable π-π stacking or intercalation in biological targets, a feature absent in the target compound .
Kodak CD 3 (Methanesulfonamide,N-[2-(4-amino-N-ethyl-m-toluidino)ethyl]-,sulfate)
- Structure: CD 3 features a methanesulfonamide group and ethylamino side chains, differing significantly from the target compound’s aromatic styryl group.
- Application: Used primarily as a photographic developing agent, CD 3’s hydrophilic sulfate and ethylamino groups enhance solubility in aqueous media, unlike the hydrophobic styryl group in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- MP-A08 vs. Target Compound: The E-ethenyl group in the target compound may improve binding rigidity and selectivity compared to MP-A08’s flexible iminomethyl group. Computational modeling could assess whether the styryl group enhances interactions with SphK1’s hydrophobic pockets .
- Kodak CD 3 : The target compound’s aromatic substituents suggest divergent applications, likely in therapeutics rather than industrial chemistry .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, coupling, and purification. Key steps:
- Sulfonylation: Introduce the sulfonamide group via reaction of a benzenesulfonyl chloride derivative with an amine intermediate. Temperature control (0–5°C) and anhydrous conditions are critical to avoid side reactions .
- Ethenyl Coupling: Use Heck or Wittig reactions to attach the (E)-2-(4-methylphenyl)ethenyl group. Catalysts like Pd(PPh₃)₄ and strict control of stereochemistry (E/Z selectivity) are essential .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Key signals: sulfonamide protons (δ 10–12 ppm), ethenyl protons (δ 6.5–7.5 ppm, coupling constant J = 16 Hz for E-isomer) .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonamide and ethenyl groups .
- X-ray Crystallography: Use SHELXL for refinement. Challenges include resolving sulfonamide torsional angles and hydrogen-bonding networks. SHELXPRO aids in modeling disorder in the ethenyl group .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., SphK1/2) based on homology to MP-A08, a related sulfonamide inhibitor .
- Assay Design:
- In vitro: ATP-competitive assays (Ki determination via fluorescence polarization) .
- Cellular: Measure IC₅₀ in cancer cell lines (e.g., MCF-7) with phospho-specific antibodies for downstream targets.
- Control Experiments: Compare with analogs lacking the ethenyl group to isolate the role of steric effects .
Advanced: How should conflicting bioactivity data across studies be resolved (e.g., varying IC₅₀ values in kinase assays)?
Answer:
- Assay Conditions: Standardize ATP concentration (e.g., 1 mM vs. physiological 10 mM) and buffer pH (7.4 vs. 8.0), which significantly affect sulfonamide ionization and binding .
- Cell Line Variability: Use isogenic cell lines to control for genetic background. For example, SphK1-overexpressing vs. knockout models .
- Data Normalization: Include reference inhibitors (e.g., MP-A08) in each experiment to calibrate inter-lab variability .
Advanced: What computational approaches are suitable for predicting this compound’s pharmacokinetic (PK) profile?
Answer:
- ADME Modeling:
- Solubility: Use QSPR models trained on sulfonamide derivatives. LogP (calculated: ~3.2) suggests moderate lipid solubility; adjust with polar substituents .
- Metabolism: CYP3A4/2C9 docking simulations (AutoDock Vina) to predict oxidation sites on the ethenyl or methylphenyl groups .
- In Vivo Validation: Compare predicted vs. experimental PK in rodent models. Focus on AUC and clearance rates, noting sulfonamide renal excretion trends .
Advanced: How can crystallographic refinement challenges (e.g., disordered ethenyl groups) be addressed using SHELX?
Answer:
- Disorder Modeling: Split the ethenyl group into two positions (PART 1/2) in SHELXL. Apply restraints (DFIX, SIMU) to maintain geometry .
- Hydrogen Bonding: Use SHELXPRO to map interactions between sulfonamide NH and adjacent sulfonyl oxygen, fixing bond lengths to 0.86 Å .
- Validation: Check R-factor convergence (<5% discrepancy) and Fo-Fc maps for residual electron density near the ethenyl group .
Basic: What in vitro assays are recommended for initial evaluation of anti-inflammatory activity?
Answer:
- COX-2 Inhibition: ELISA-based assay measuring prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages. Compare to celecoxib as a positive control .
- NF-κB Luciferase Reporter Assay: Transfect HEK293T cells with a NF-κB-responsive luciferase construct. Measure IC₅₀ at 24h post-TNFα stimulation .
- Cytotoxicity: Parallel MTT assays to ensure activity is not due to cell death (IC₅₀ > 50 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
